N-(3,5-dimethoxyphenyl)-2-(4-ethyl-3-oxomorpholin-2-yl)acetamide
Description
N-(3,5-dimethoxyphenyl)-2-(4-ethyl-3-oxomorpholin-2-yl)acetamide is a synthetic organic compound featuring a 3,5-dimethoxyphenyl group linked to a 4-ethyl-3-oxomorpholine moiety via an acetamide bridge.
Properties
IUPAC Name |
N-(3,5-dimethoxyphenyl)-2-(4-ethyl-3-oxomorpholin-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O5/c1-4-18-5-6-23-14(16(18)20)10-15(19)17-11-7-12(21-2)9-13(8-11)22-3/h7-9,14H,4-6,10H2,1-3H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCRQYBWUTGGPGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCOC(C1=O)CC(=O)NC2=CC(=CC(=C2)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Core Heterocycle Variations
a. Morpholinone vs. Thiomorpholine Derivatives
- N-(4-chlorophenyl)-2-(2,6-dimethyl-3,5-dioxothiomorpholin-4-yl)acetamide (): Replaces the morpholinone oxygen with sulfur, forming a thiomorpholine ring. The 4-chlorophenyl substitution differs from the 3,5-dimethoxyphenyl group, reducing electron-donating effects and altering lipophilicity. Thiomorpholine derivatives often exhibit enhanced metabolic stability but may differ in target binding due to sulfur's larger atomic radius .
b. Morpholinone vs. Quinazolinone Derivatives
- N-(3,5-Dimethoxyphenyl)-2-((4-oxo-3-(4-sulfamoylphenyl)-3,4-dihydroquinazolin-2-yl)thio)acetamide (Compound 14, ): Substitutes the morpholinone core with a quinazolinone scaffold. Retains the 3,5-dimethoxyphenyl group, suggesting shared pharmacokinetic profiles but divergent mechanisms of action due to core differences .
Substituent Variations on the Phenyl Ring
b. Halogen vs. Methoxy Substitutions
- 2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide ():
- Replaces methoxy groups with halogens (Cl, F), increasing electronegativity and lipophilicity.
- Halogenated analogs often exhibit stronger binding to hydrophobic pockets but may face higher metabolic clearance rates .
Alkyl Chain and Functional Group Modifications
a. Ethyl vs. Methyl Substituents on Morpholinone
- 2-(4-methyl-3-oxomorpholin-2-yl)-N-(3-methylphenyl)acetamide (): Substitutes the ethyl group with a methyl group on the morpholinone ring.
b. Acetylated Derivatives
- 2-(4-Acetyl-6,6-dimethyl-2-oxomorpholin-3-yl)-N-(4-isopropylphenyl)acetamide (): Incorporates an acetyl group on the morpholinone ring, introducing additional hydrogen-bond acceptors. The acetyl group could enhance interactions with serine/threonine kinases or proteases .
Data Table: Key Structural and Functional Comparisons
Research Findings and Implications
- Antifungal Activity : Analogs like 2-(4-ethyl-3-oxomorpholin-2-yl)-N-(3-methylphenyl)acetamide () demonstrate antifungal properties, suggesting the target compound may share similar activity pending further testing .
- Synthetic Flexibility: The acetamide bridge and morpholinone core allow for modular synthesis, enabling rapid generation of derivatives with tailored properties (e.g., solubility, target affinity) .
- Pharmacological Divergence: Minor structural changes (e.g., methoxy positioning, halogen substitution) significantly alter biological profiles, underscoring the need for structure-activity relationship (SAR) studies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
